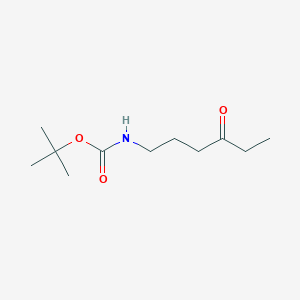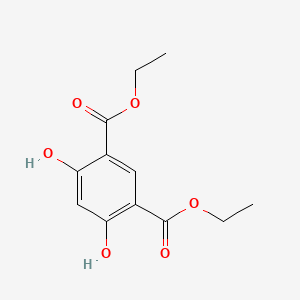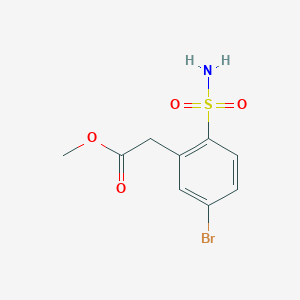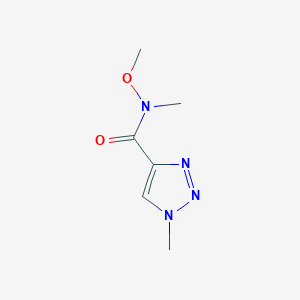
Xantphos PD G3
Vue d'ensemble
Description
XantPhos Pd G3 is a third-generation (G3) Buchwald precatalyst . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents and has a long life in solutions . XantPhos Pd G3 is an excellent reagent for palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
XantPhos Pd G3 can be used in various processes such as the Negishi cross-coupling reaction during the synthesis of palmerolides . It can also be used in the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine . Another application is in the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .Molecular Structure Analysis
The empirical formula of XantPhos Pd G3 is C52H45NO4P2PdS . It has a molecular weight of 948.35 . The SMILES string is CS(=O)(=O)O[Pd]c1ccccc1-c2ccccc2N.CC3©c4cccc(P(c5ccccc5)c6ccccc6)c4Oc7c(cccc37)P(c8ccccc8)c9ccccc9 .Chemical Reactions Analysis
XantPhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
XantPhos Pd G3 is a solid substance . It has a melting point of 164-167 °C (decomposition) . It is highly soluble in a wide range of common organic solvents .Applications De Recherche Scientifique
Negishi Cross-Coupling Reaction
XantPhos Pd G3 is used in the Negishi cross-coupling reaction during the synthesis of palmerolides . This reaction is a powerful tool for forming new carbon-carbon bonds and is widely used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
Aminocarbonylation
Aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) is another application of XantPhos Pd G3 . This reaction is performed in the presence of triethylamine and is a key step in the synthesis of a variety of organic compounds.
C-S Bond Formation
XantPhos Pd G3 is used in the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation . This reaction is important in the synthesis of glycoconjugates, which have numerous applications in biological research and drug development.
Catalyst for Cross-Coupling Reactions
XantPhos Pd G3 is an excellent reagent for palladium catalyzed cross-coupling reactions . Some of its unique features include lower catalyst loadings, shorter reaction time, efficient formation of the active catalytic species and accurate control of ligand: palladium ratio .
High Stability
XantPhos Pd G3 is air, moisture and thermally-stable . This makes it a reliable choice for reactions that require stability under various conditions.
Solubility in Common Organic Solvents
XantPhos Pd G3 is highly soluble in a wide range of common organic solvents . This property makes it versatile for use in a variety of chemical reactions.
Mécanisme D'action
Target of Action
Xantphos PD G3, a third-generation Buchwald precatalyst , primarily targets the formation of various types of bonds in cross-coupling reactions . These bonds include carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . The ability to form these bonds makes Xantphos PD G3 a versatile tool in organic synthesis.
Mode of Action
The mode of action of Xantphos PD G3 involves the formation of an active palladium (0) species . This is achieved through the deprotection of the precatalyst, which gives a palladium-amido complex. This complex then undergoes reductive elimination to yield the active palladium (0) species, a methanesulfonate salt, and carbazole . This process allows for the efficient and rapid generation of the active catalytic species, generally without reducing agents .
Biochemical Pathways
Xantphos PD G3 is involved in various biochemical pathways, particularly in cross-coupling reactions. For instance, it has been used in the Negishi cross-coupling reaction during the synthesis of palmerolides . It has also been used in the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine . Furthermore, it has been employed in the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .
Pharmacokinetics
Xantphos PD G3 is highly soluble in a wide range of common organic solvents , which suggests it could have good bioavailability in these mediums. It is also air, moisture, and thermally-stable , which could influence its distribution and metabolism.
Result of Action
The result of Xantphos PD G3’s action is the formation of the desired product in cross-coupling reactions. For example, it has been used to achieve good to excellent yields of the desired products in C-S cross-coupling reactions . The use of Xantphos PD G3 typically allows for lower catalyst loadings and results in shorter reaction times .
Action Environment
The action of Xantphos PD G3 can be influenced by various environmental factors. For instance, it has been used under microwave conditions at 80°C, 200W to achieve good to excellent yields of the desired products . Its stability in air, moisture, and heat suggests that it can maintain its efficacy and stability under a variety of environmental conditions.
Safety and Hazards
Orientations Futures
XantPhos Pd G3 is a valuable tool in the field of cross-coupling reactions . Its unique features have led to the discovery of new methods that would not otherwise be feasible using traditional Pd sources . It is expected to continue to play a significant role in the development of new synthetic strategies, particularly in the synthesis of complex molecules .
Propriétés
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOHYWEUIAPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46NO4P2PdS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Xantphos Pd G3 a desirable catalyst for Negishi cross-coupling reactions?
A1: Xantphos Pd G3 exhibits high selectivity for branched products in acyclic sec-alkyl Negishi cross-coupling reactions involving heteroaryl halides. [] This selectivity is valuable for synthesizing complex molecules with specific stereochemistry, particularly in the pharmaceutical industry where branched motifs are common. [] For instance, Xantphos Pd G3 achieved branched-to-linear ratios exceeding 100:1 for several pharmaceutically relevant substrates. []
Q2: Beyond Negishi couplings, are there other applications for Xantphos Pd G3?
A3: Yes, research shows Xantphos Pd G3 effectively catalyzes C-S cross-coupling reactions. [] For example, it facilitated the synthesis of various benzothiazole and benzothiadiazole derivatives by reacting with different benzenethiols under microwave irradiation. [] This highlights the catalyst's versatility and potential utility in diverse synthetic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Sulfothiacalix[4]arene Sodium Salt](/img/structure/B1472711.png)



![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)








